molecular formula C22H19N3O2 B4877550 3-(2,5-dimethylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(2,5-dimethylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4877550
M. Wt: 357.4 g/mol
InChI Key: CJQCOOLYIXDCNI-UHFFFAOYSA-N
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Description

3-(2,5-dimethylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as DMPPD, is a novel pyrido[2,3-d]pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. DMPPD has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In

Scientific Research Applications

3-(2,5-dimethylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. This compound has also been shown to possess anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, this compound has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been reported to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. In addition, this compound has been found to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC, which are involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been reported to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as SOD and CAT. In addition, this compound has been found to inhibit the migration and invasion of cancer cells and to induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

3-(2,5-dimethylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. This compound has been shown to exhibit potent biological activities at low concentrations, which makes it a suitable candidate for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in water and some organic solvents, which can limit its use in certain assays. This compound also has low bioavailability and can be rapidly metabolized in vivo, which can affect its pharmacokinetics and efficacy.

Future Directions

There are several future directions for the study of 3-(2,5-dimethylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. First, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Second, more in vivo studies are needed to evaluate the safety and efficacy of this compound in animal models of various diseases. Third, the development of this compound analogs and derivatives with improved pharmacokinetics and bioavailability could enhance its therapeutic potential. Fourth, the combination of this compound with other drugs or therapies could enhance its efficacy and reduce its side effects. Finally, the investigation of the potential use of this compound as a diagnostic or prognostic biomarker for various diseases could provide valuable insights into its clinical applications.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-10-11-16(2)17(13-15)14-24-21(26)19-9-6-12-23-20(19)25(22(24)27)18-7-4-3-5-8-18/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQCOOLYIXDCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.